molecular formula C7H8N4 B033530 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 19848-77-2

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B033530
CAS RN: 19848-77-2
M. Wt: 148.17 g/mol
InChI Key: MCRGWENPIVTANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine (DMTP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. DMTP is a triazolopyrazine derivative that is synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine's mechanism of action is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to have anti-inflammatory effects, and to be a potent antioxidant. 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine has also been shown to enhance the activity of certain chemotherapeutic agents. In addition, 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have a low toxicity profile and to be well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine for lab experiments is its low toxicity profile and high yield synthesis method. 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine has also been shown to have a broad spectrum of activity against different types of cancer cells, making it a promising candidate for further research. However, one of the limitations of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine research include the development of novel derivatives, investigation of its potential as a chemosensitizer, and the development of drug delivery systems to improve its efficacy and reduce its toxicity in vivo.

Synthesis Methods

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized through various methods, including the reaction of 3,6-dimethyl-1,2,4-triazolo[4,3-b]pyridazine with hydrazine hydrate, followed by treatment with acetic anhydride. Another method involves the reaction of 3,6-dimethyl-1,2,4-triazolo[4,3-b]pyridazine with hydrazine hydrate, followed by treatment with acetic anhydride and sodium hydroxide. Both of these methods result in the formation of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine with high yields.

Scientific Research Applications

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its antitumor, antifungal, and antibacterial properties. 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine has also been shown to have anti-inflammatory effects and to be a potent antioxidant. Its ability to inhibit the proliferation of cancer cells has been demonstrated in vitro, and it has also been shown to enhance the activity of certain chemotherapeutic agents.

properties

CAS RN

19848-77-2

Product Name

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H8N4/c1-5-3-8-6(2)7-10-9-4-11(5)7/h3-4H,1-2H3

InChI Key

MCRGWENPIVTANN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=NN=CN12)C

Canonical SMILES

CC1=CN=C(C2=NN=CN12)C

synonyms

5,8-Dimethyl-1,2,4-triazolo[4,3-a]pyrazine

Origin of Product

United States

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